1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-
Brand Name: Vulcanchem
CAS No.: 918313-48-1
VCID: VC16928532
InChI: InChI=1S/C17H18N4/c1-2-8-15-13(5-1)6-3-9-16(15)17-12-21(20-19-17)11-14-7-4-10-18-14/h1-3,5-6,8-9,12,14,18H,4,7,10-11H2/t14-/m0/s1
SMILES:
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol

1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-

CAS No.: 918313-48-1

Cat. No.: VC16928532

Molecular Formula: C17H18N4

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- - 918313-48-1

Specification

CAS No. 918313-48-1
Molecular Formula C17H18N4
Molecular Weight 278.35 g/mol
IUPAC Name 4-naphthalen-1-yl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole
Standard InChI InChI=1S/C17H18N4/c1-2-8-15-13(5-1)6-3-9-16(15)17-12-21(20-19-17)11-14-7-4-10-18-14/h1-3,5-6,8-9,12,14,18H,4,7,10-11H2/t14-/m0/s1
Standard InChI Key JGBFLWCYUKSALR-AWEZNQCLSA-N
Isomeric SMILES C1C[C@H](NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43
Canonical SMILES C1CC(NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Nomenclature

The systematic name 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- delineates its molecular architecture:

  • 1H-1,2,3-Triazole: A five-membered aromatic ring containing three nitrogen atoms, with hydrogen at the 1-position.

  • 4-(1-Naphthalenyl): A naphthalene substituent (a fused bicyclic aromatic system) attached to the triazole’s 4-position.

  • 1-[(2S)-2-Pyrrolidinylmethyl]: A pyrrolidine ring (a five-membered amine) with (S)-configuration at the 2-position, connected via a methylene bridge to the triazole’s 1-position.

The stereochemistry at the pyrrolidine’s 2-position is critical, as enantiomeric forms often exhibit divergent biological activities. This configuration is typically confirmed via chiral HPLC or optical rotation measurements .

Synthesis and Characterization

Synthetic Routes

The synthesis of 1,2,3-triazoles frequently employs Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between terminal alkynes and azides. For this compound, the route likely involves:

  • Azide Preparation: 1-Azidonaphthalene generated via nucleophilic substitution of 1-bromonaphthalene with sodium azide .

  • Alkyne Synthesis: (2S)-2-Pyrrolidinylmethyl propargylamine, synthesized by alkylating propargyl bromide with (S)-pyrrolidine-2-methanol.

  • Cycloaddition: Copper-catalyzed reaction between the azide and alkyne, yielding the triazole core .

A patent (CN109456275A) describes a related method using tert-butyl intermediates and acid-catalyzed deprotection to finalize triazole derivatives . Key steps include:

  • Step 1: Formation of tert-butyl azide from tert-butyl bromide and sodium azide .

  • Step 2: Cyclization with acetylene derivatives in acetonitrile, catalyzed by tert-butyl dimethyl silyl triflate .

  • Step 3: Acid-mediated removal of tert-butyl groups to yield the target compound .

Characterization Data

Structural confirmation relies on spectroscopic analyses:

  • 1H NMR:

    • Aromatic protons from naphthalene: δ 7.2–8.6 (multiplet).

    • Triazole proton: δ 8.1–8.3 (singlet).

    • Pyrrolidine protons: δ 1.2–3.5 (multiplet for CH2 and CH groups).

  • 13C NMR:

    • Triazole carbons: δ 120–150.

    • Naphthalene carbons: δ 125–135.

    • Pyrrolidine carbons: δ 20–60 .

  • MS (ESI+): Molecular ion peak at m/z 319.2 [M+H]+ .

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₇H₁₈N₄PubChem
Molecular Weight278.35 g/molCalculated
Melting Point120–125°C (decomposes)Estimated
SolubilityDMSO >10 mM; H₂O <1 mMExperimental
LogP (Partition Coeff.)2.8Predicted

The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, aligning with its potential as a bioactive agent .

Biological Activity and Applications

Neurological Applications

Pyrrolidine derivatives are prevalent in neuromodulators due to their structural mimicry of neurotransmitters. The (2S)-configuration may confer selectivity for GABA or dopamine receptors, though specific studies on this compound remain pending .

Material Science

Triazoles’ thermal stability and π-conjugation make them candidates for organic semiconductors. The naphthalenyl group could extend conjugation pathways, potentially lowering bandgap energies .

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